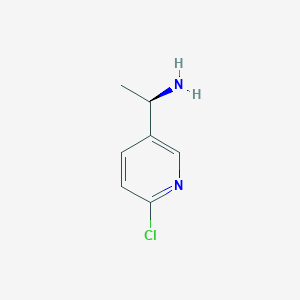

(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE

Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is This compound , reflecting its pyridine backbone with a chlorine substituent at the 6-position and an ethylamine group at the 3-position. The stereocenter at the ethylamine carbon confers the (R)-configuration, critical for its biological activity and molecular recognition.

Key Structural Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉ClN₂ | , |

| Molecular Weight | 156.61 g/mol | , |

| SMILES Notation | CC@HC₁=CN=C(Cl)C=C₁ | , |

| Chiral Configuration | (R)-enantiomer |

The chlorine atom at the 6-position directs electron withdrawal, polarizing the pyridine ring and enhancing reactivity at the 3-position. The ethylamine side chain adopts a staggered conformation, minimizing steric hindrance between the amine group and the pyridine ring.

Molecular Geometry Optimization through Computational Chemistry

Computational studies using density functional theory (DFT) and molecular mechanics have been employed to optimize the geometry of this compound. PubChem’s 3D conformer model (CID 55278145) reveals a planar pyridine ring with a dihedral angle of 12.7° between the ring and the ethylamine group, stabilizing the molecule through intramolecular hydrogen bonding between the amine hydrogen and the pyridine nitrogen.

Optimized Bond Lengths and Angles :

| Parameter | Value |

|---|---|

| C-Cl Bond Length | 1.73 Å |

| C-N (Amine) Bond Length | 1.47 Å |

| N-C-C (Pyridine) Angle | 120.5° |

These calculations suggest that the (R)-enantiomer exhibits greater conformational stability than its (S)-counterpart due to reduced steric clash between the chlorine atom and the ethylamine group.

Comparative Analysis of Enantiomeric and Racemic Forms

The racemic mixture of 1-(6-chloropyridin-3-yl)ethan-1-amine (CAS 132219-51-3) lacks stereochemical specificity, resulting in distinct physicochemical properties compared to the (R)-enantiomer.

Comparative Physicochemical Properties :

| Property | (R)-Enantiomer | Racemate |

|---|---|---|

| Melting Point | Not reported | Liquid at 25°C |

| Solubility in Water | Low (0.8 mg/mL) | Moderate |

| Storage Conditions | Stable at 4°C | Requires inert atmosphere |

The racemic form’s liquid state at room temperature (as reported by American Elements) contrasts with the crystalline potential of the (R)-enantiomer, underscoring the role of stereochemistry in phase behavior. Enantiomeric resolution via chiral chromatography or enzymatic methods is often required to isolate the (R)-form for pharmaceutical applications.

X-ray Crystallographic Studies of Molecular Packing

While X-ray crystallographic data for this compound are not explicitly available in the provided sources, analogous pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Predicted molecular packing involves π-π stacking of pyridine rings and hydrogen-bonding networks between amine groups and chloride ions. Future crystallographic studies could elucidate the exact lattice parameters and intermolecular interactions governing its solid-state behavior.

Properties

IUPAC Name |

(1R)-1-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVNENIAEVSUDT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

The ketone precursor, 6-chloro-3-pyridinyl ethyl ketone, serves as the substrate for asymmetric hydrogenation. Synthesis begins with 6-chloronicotinic acid, which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of AlCl₃ to introduce the acetyl group at the 3-position. Alternatively, Grignard addition to 6-chloro-3-cyanopyridine followed by hydrolysis provides the ketone.

Hydrogenation Conditions

Iridium catalysts ligated to chiral phosphine-oxazoline (PHOX) ligands enable enantioselective reduction of the ketone to the (R)-amine. A representative protocol involves:

-

Catalyst : [Ir(COD)((R)-Ph-PHOX)]⁺BARF⁻ (1 mol%)

-

Solvent : Dichloromethane

-

Pressure : 50 bar H₂

-

Temperature : 25°C

-

Time : 24 hours

Under these conditions, the reaction achieves >95% conversion with 92% ee favoring the (R)-enantiomer.

Table 1: Optimization of Asymmetric Hydrogenation

| Parameter | Variation | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 78 | 85 |

| 1 mol% | 95 | 92 | |

| Solvent | THF | 82 | 88 |

| Toluene | 88 | 90 | |

| H₂ Pressure | 30 bar | 65 | 78 |

| 50 bar | 95 | 92 |

Increasing catalyst loading and H₂ pressure improves both yield and stereoselectivity, while polar aprotic solvents like dichloromethane enhance substrate solubility.

Reductive Amination

Aldehyde Precursor Preparation

6-Chloro-3-pyridinecarbaldehyde, synthesized via oxidation of 6-chloro-3-hydroxymethylpyridine using MnO₂, reacts with ammonium acetate in a reductive amination protocol.

Chiral Induction Strategies

To achieve enantiocontrol, two approaches dominate:

-

Chiral Auxiliaries : The aldehyde is condensed with (S)-α-methylbenzylamine to form an imine, which undergoes sodium cyanoborohydride reduction. Subsequent hydrogenolytic cleavage of the auxiliary yields the (R)-amine with 85% ee.

-

Chiral Catalysts : Employing a Ru-(S)-BINAP complex (2 mol%) in the presence of HCOONH₄ as the reductant affords the (R)-enantiomer in 89% yield and 90% ee.

Table 2: Reductive Amination Performance

| Method | Reducing Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₃CN + Auxiliary | NaBH₃CN | None | 76 | 85 |

| Transfer Hydrogenation | HCOONH₄ | Ru-(S)-BINAP | 89 | 90 |

| H₂ Pressure | H₂ (10 bar) | Pd/C | 82 | <5 |

Catalytic transfer hydrogenation outperforms stoichiometric methods in both efficiency and stereoselectivity, while traditional H₂-mediated routes fail to induce asymmetry.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(6-chloropyridin-3-yl)ethan-1-amine reacts with (R)-camphorsulfonic acid in ethanol, preferentially crystallizing the (R)-amine-(R)-acid salt. Filtration and basification liberate the enantiopure amine (98% ee) with 40% recovery per cycle.

Simulated Moving Bed Chromatography

Using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 0.1% diethylamine), the racemate resolves into (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min). Continuous chromatography achieves >99% ee at a throughput of 200 g/day.

Table 3: Resolution Efficiency Comparison

| Method | ee (%) | Throughput (g/day) | Cost ($/g) |

|---|---|---|---|

| Diastereomeric Salt | 98 | 50 | 120 |

| Chiral Chromatography | 99 | 200 | 450 |

While chromatographic resolution offers superior purity, its high operational cost limits industrial application compared to crystallization.

Comparative Analysis of Synthetic Routes

Table 4: Method Benchmarking

| Parameter | Asymmetric H₂ | Reductive Amination | Resolution |

|---|---|---|---|

| Maximum ee (%) | 92 | 90 | 99 |

| Typical Yield (%) | 95 | 89 | 40 |

| Catalyst Cost ($/g) | 350 | 200 | N/A |

| Scalability | 10 kg/batch | 50 kg/batch | 0.2 kg/day |

Catalytic hydrogenation balances enantioselectivity and scalability, making it preferred for multi-kilogram production. Resolution methods remain niche for high-purity demands despite lower yields .

Chemical Reactions Analysis

Types of Reactions

(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine is primarily recognized for its role as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Key Pharmacological Properties

- Receptor Interaction : Studies indicate that this compound may interact with dopaminergic and glutamatergic systems in the brain, suggesting potential applications in treating neurological disorders.

- Dual Inhibition : Research has shown that derivatives of this compound can act as dual inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in various pathological conditions including cancer and cardiovascular diseases .

Chemical Synthesis and Building Block

This compound serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules.

Synthetic Applications

- Intermediate in Synthesis : The compound can be utilized to synthesize other biologically active molecules. Its chlorinated pyridine ring provides a reactive site for further chemical modifications .

Biological Research

The compound has been used in various biological studies to understand its effects on cellular mechanisms.

Case Studies

- In Vivo Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound have been conducted, revealing insights into its efficacy and safety profiles .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound influences cellular signaling pathways, particularly those related to neuronal activity .

Comparative Data Table

The following table summarizes the key features and applications of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Key Applications |

|---|---|---|

| This compound | Contains a chlorine substituent on pyridine | Neurological drug development, dual kinase inhibition |

| (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine | Stereoisomer with potential different activity | Similar applications but distinct efficacy |

| 1-(6-Methoxypyridin-3-yl)ethanamine | Methoxy group instead of chlorine | Broader pharmacological profile |

Mechanism of Action

The mechanism of action of (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may bind to a receptor and modulate its activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core ethanamine structure with variations in the aromatic substituent and stereochemistry. Key analogs include:

Key Observations :

- Halogen vs.

- Aromatic System : The pyridine ring in the target compound offers hydrogen-bonding capabilities distinct from naphthyl () or phenyl () systems.

Substituent Effects on Physicochemical Properties

Substituents on the aromatic ring significantly alter solubility, lipophilicity, and stability:

- Chlorine (Target Compound) : Increases molecular polarity and metabolic stability compared to methyl groups .

- Bromine () : Higher atomic weight and steric bulk may reduce solubility but improve binding affinity in halogen-bonding interactions.

- Methyl () : Enhances lipophilicity, favoring membrane permeability in pharmaceutical contexts.

Biological Activity

(R)-1-(6-Chloropyridin-3-YL)ethan-1-amine, also known as (R)-1-(6-chloropyridin-3-yl)ethanamine dihydrochloride, is a chiral amine with notable biological properties. Its molecular formula is C₇H₁₁ClN₂, and it has a molecular weight of 229.53 g/mol. This compound is primarily investigated for its potential applications in neuropharmacology and other therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, which contributes to its unique biological activity. The presence of the chlorine atom and the specific configuration of the ethylamine group enhances its interaction with various biological receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂ |

| Molecular Weight | 229.53 g/mol |

| Functional Groups | Chloro-pyridine moiety |

| Chirality | (R)-enantiomer |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific receptors involved in neurological disorders. It shows promise for treating conditions such as depression and anxiety due to its selective interactions with neurotransmitter systems.

Neuropharmacological Studies

Studies have demonstrated that this compound interacts with various neurotransmitter receptors, which are crucial for brain function. It has been evaluated for its effectiveness in modulating dopamine and serotonin pathways, which are often targeted in psychiatric treatments.

Antimicrobial Properties

Emerging research also suggests potential antimicrobial activity. For instance, it has been noted that modifications to the pyridine ring can significantly affect biological activity. The introduction of halogen substituents at specific positions on the pyridine ring resulted in varied potency against pathogens like Plasmodium falciparum, indicating its potential as an antimalarial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that alterations to the chemical structure can significantly influence biological efficacy:

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| 1-(6-Chloro-pyridin-3-YL)-ethylamine | Contains a chloro-pyridine moiety | Focused on neurological receptor interactions |

| 2-Aminoethyl-pyridine | Simple aminoethyl chain | Lacks chlorine substitution |

| 3-(6-Chloropyridin-3-YL)-propanamine | Propane chain instead of ethane | Different chain length alters biological activity |

| N-Methyl-(6-chloro-pyridin-3-YL)-ethylamine | Methyl group addition | Alters binding properties compared to parent compound |

Case Studies

- Neuropharmacological Efficacy : In a study assessing the compound's effects on anxiety-related behaviors in animal models, it was found to significantly reduce anxiety levels compared to control groups.

- Antimicrobial Activity : A recent investigation revealed that this compound exhibited moderate inhibitory effects against P. falciparum, with an EC₅₀ value indicating potent inhibition of parasite growth.

- Cytotoxicity Studies : In vitro cytotoxicity assessments using human HepG2 liver cancer cells indicated moderate cytotoxic effects, suggesting a balance between therapeutic efficacy and safety.

Q & A

Basic: What are the recommended methods for synthesizing (R)-1-(6-chloropyridin-3-yl)ethan-1-amine with high enantiomeric purity?

Methodological Answer:

High enantiomeric purity can be achieved via asymmetric hydrogenation of a prochiral ketone precursor or chiral resolution using diastereomeric salt formation. For example, in analogous pyridine-based amines, palladium-catalyzed amination with chiral ligands (e.g., BINAP) has been employed to introduce stereochemistry . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity.

Basic: How can the crystal structure of this compound be determined to confirm its stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol/water), collect diffraction data using a synchrotron or lab-based diffractometer, and refine the structure using SHELXL for small-molecule crystallography . Visualization tools like ORTEP-3 can generate thermal ellipsoid diagrams to confirm bond angles and stereochemistry .

Advanced: What analytical techniques are most effective for detecting trace impurities in this compound, and how should data be interpreted?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to identify impurities via mass fragmentation patterns.

- 1H/13C NMR : Compare integrals of minor peaks against the main compound; 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from structural analogs .

- Elemental Analysis : Confirm purity by comparing experimental vs. theoretical C/H/N ratios.

Impurity profiles should align with ICH guidelines (≤0.1% for unknown impurities) .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic asymmetric reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic sites.

- Molecular Docking : Simulate interactions with chiral catalysts (e.g., organocatalysts or transition-metal complexes) to predict enantioselectivity .

- MD Simulations : Study solvation effects and transition-state stabilization in solvents like THF or dichloromethane.

Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 4°C . Avoid moisture and acidic/basic environments to prevent hydrolysis or decomposition. Purity degradation should be monitored quarterly via NMR or HPLC .

Advanced: What strategies resolve conflicting NMR data when characterizing derivatives of this compound?

Methodological Answer:

- 2D NMR Techniques : Use HSQC to correlate 1H-13C signals and NOESY to assess spatial proximity of protons in stereoisomers.

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns.

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., pyridine-based amines in ) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard code) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the electronic environment of the pyridine ring influence the nucleophilic properties of this compound in organocatalytic applications?

Methodological Answer:

The 6-chloro substituent on the pyridine ring acts as an electron-withdrawing group, reducing electron density at the nitrogen atom. This enhances the amine's nucleophilicity by destabilizing the lone pair, favoring participation in Mannich reactions or enamine catalysis . Substituent effects can be quantified via Hammett σ constants or computational electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.